1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of “1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid”, also known as Captopril , is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
By inhibiting ACE, Captopril disrupts the RAS pathway . This prevents the production of angiotensin II, reducing vasoconstriction and decreasing the secretion of aldosterone, a hormone that promotes sodium and water retention . The overall effect is a reduction in blood pressure and decreased workload on the heart .
Pharmacokinetics
Captopril has a bioavailability of 70-75%, meaning this proportion of the drug reaches systemic circulation intact after oral administration . It is metabolized in the liver and has an elimination half-life of approximately 1.9 hours . The primary route of excretion is through the kidneys .
Result of Action
The inhibition of ACE by Captopril leads to systemic vasodilation, reducing blood pressure . This makes it effective in treating conditions like hypertension and congestive heart failure . By reducing the workload on the heart, it can help prevent further heart damage in patients with heart conditions .
Action Environment
The action of Captopril can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach. Its excretion can be influenced by the function of the kidneys, which can be affected by the patient’s hydration status and age . Furthermore, the effectiveness of Captopril can be reduced by the use of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Analysis
Biochemical Properties
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid functions primarily by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces blood pressure and alleviates strain on the heart. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its reaction .
Cellular Effects
This compound has significant effects on various cell types, particularly endothelial cells and smooth muscle cells in blood vessels. It promotes vasodilation by reducing the levels of angiotensin II, which in turn decreases the release of aldosterone, leading to reduced sodium and water retention. This compound also influences cell signaling pathways, such as the renin-angiotensin-aldosterone system, and can modulate gene expression related to blood pressure regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the zinc ion in the active site of the angiotensin-converting enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II. The sulfhydryl group in the compound is critical for this interaction, as it forms a strong bond with the zinc ion, leading to effective inhibition of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that its efficacy in inhibiting the angiotensin-converting enzyme remains consistent over extended periods, although slight decreases in potency can occur due to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves the reaction of L-proline with 2-methyl-3-sulfanylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological pathways, particularly those involving the renin-angiotensin system.
Medicine: Extensively used in the treatment of hypertension, heart failure, and diabetic nephropathy.
Industry: Employed in the production of pharmaceuticals and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A non-thiol ACE inhibitor with a longer duration of action.
Ramipril: Known for its cardioprotective effects in addition to its antihypertensive properties.
Uniqueness
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid is unique due to its thiol group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This thiol group allows for strong binding to the zinc ion in the active site of ACE, making it a potent inhibitor .
Properties
CAS No. |
119238-52-7 |
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Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |
InChI Key |
FAKRSMQSSFJEIM-RNFRBKRXSA-N |
SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
Isomeric SMILES |
C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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